molecular formula C12H13N5S B509583 4-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylaniline CAS No. 874468-50-5

4-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylaniline

Cat. No.: B509583
CAS No.: 874468-50-5
M. Wt: 259.33g/mol
InChI Key: XQYKDPGYGPHOMM-UHFFFAOYSA-N
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Description

4-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylaniline is a chemical compound provided as a heterocyclic building block for research and development purposes . It has a molecular formula of C12H13N5S and a molecular weight of 259.33 g/mol . The fused [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole scaffold is a pharmaceutically important heterocyclic system known for its wide spectrum of biological activities . Compounds featuring this core structure have been extensively investigated and demonstrated significant potential in medicinal chemistry research, particularly as antimicrobial and anticancer agents . Derivatives of this scaffold have been reported to function as novel, potent, and selective enzyme inhibitors, such as c-Met kinase inhibitors, which are relevant in oncology research . The 1,3,4-thiadiazole moiety contributes to favorable pharmacokinetic properties, including enhanced metabolic stability and appropriate lipophilicity, which are advantageous for drug discovery efforts . This product is intended for use by qualified researchers as a key synthetic intermediate in the design and development of new biologically active entities. For Research Use Only. Not for human, veterinary, or diagnostic use.

Properties

IUPAC Name

4-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5S/c1-3-10-14-15-12-17(10)16-11(18-12)8-4-5-9(13)7(2)6-8/h4-6H,3,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQYKDPGYGPHOMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Steps

  • Synthesis of Triazole-Thiol Precursor :

    • 4-Amino-5-ethyl-4H-triazole-3-thiol is prepared by reacting ethyl hydrazine with carbon disulfide and KOH , followed by cyclization with hydrazine hydrate .

  • Cyclization with 2-Methylaniline Derivatives :

    • The thiol precursor reacts with 2-methylaniline-substituted carboxylic acid derivatives (e.g., 4-(2-methylphenyl)benzoic acid ) in POCl₃ under reflux. This step induces dehydration and cyclization to form the fused ring system.

Reaction Conditions

ParameterDetails
Reagents POCl₃, 2-methylaniline derivatives, hydrazine hydrate
Temperature Reflux (4–5 hours)
Yield 72–88% (varies with substituents)
Purification Recrystallization from ethanol or ethyl acetate

Microwave-Assisted Bromination and Cyclization

This method employs microwave irradiation to accelerate bromination and cyclization steps, improving reaction efficiency.

Procedure

  • Bromination of Schiff Base :

    • 4-Arylideneamino-1,2,4-triazole derivatives undergo bromination in acetic acid with NaOAc to form intermediates.

  • Dehydrohalogenation :

    • Intermediates are subjected to microwave irradiation (150–200°C, 5–10 minutes) to eliminate HBr, forming the thiadiazole ring.

Advantages

  • Shorter Reaction Times : 5–10 minutes vs. hours in conventional methods.

  • Higher Yields : 85–91% for bromination-cyclization steps.

One-Pot Synthesis Using Polyphosphoric Acid (PPA)

A high-temperature, one-pot approach uses PPA as a dehydrating agent for cyclization.

Key Steps

  • Formation of Thiocarbohydrazide :

    • Ethyl hydrazine reacts with CS₂ and KOH to form a thiocarbohydrazide intermediate.

  • Cyclization with Acids :

    • The intermediate reacts with 2-methylaniline-substituted benzoic acids in PPA at 180–200°C for 4–6 hours.

Optimized Conditions

ParameterDetails
Catalyst PPA (polyphosphoric acid)
Temperature 180–200°C (critical for cyclization)
Yield 84–88% (dependent on acid substituents)

Metal-Catalyzed Cyclization

Active MnO₂ is used to dehydrogenate intermediates, forming the thiadiazole ring.

Mechanism

  • Formation of Thiadiazine Intermediate :

    • α,β-Acetylenic aldimines react with 4-amino-4H-1,2,4-triazole-3-thiol to form thiadiazine precursors.

  • Oxidation with MnO₂ :

    • MnO₂ in acetonitrile oxidizes the intermediate to the thiadiazole ring under reflux.

Performance

ParameterDetails
Catalyst MnO₂ (active manganese dioxide)
Solvent Acetonitrile
Time 5–6 hours
Yield 85–91% (high purity)

Comparative Analysis of Methods

MethodAdvantagesLimitationsReferences
POCl₃ Cyclization High yield, scalableHarsh conditions, longer reaction time
Microwave Fast, energy-efficientRequires specialized equipment
PPA One-Pot Simplified workflowHigh temperature, corrosive reagents
MnO₂ Catalysis High purity, oxidative conditionsLimited substrate scope

Spectroscopic Validation

Key spectral data for the target compound include:

  • IR : Absorption at 1650 cm⁻¹ (C=N), 639 cm⁻¹ (C-S-C).

  • ¹H NMR : Peaks at δ 7.28–9.20 ppm (aromatic protons), δ 1.89–2.30 ppm (CH₃ groups).

  • Mass Spectrometry : Molecular ion peak at m/z 259.33 (C₁₂H₁₃N₅S).

Critical Considerations

  • Substrate Sensitivity : Electron-withdrawing groups on the aniline moiety enhance cyclization rates.

  • Purification : Recrystallization from ethanol or ethyl acetate ensures >95% purity.

  • Safety : POCl₃ and PPA require handling in fume hoods due to corrosive vapors .

Chemical Reactions Analysis

Types of Reactions

4-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 4-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylaniline and similar derivatives. Research indicates that compounds containing the triazolo-thiadiazole structure exhibit significant antibacterial activity against various pathogens including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .

Table 1: Antimicrobial Activity of Triazolo-Thiadiazole Derivatives

PathogenActivity Level
Staphylococcus aureusHigh
Escherichia coliModerate to High
Pseudomonas aeruginosaModerate

Anticancer Properties

The compound has also been evaluated for its anticancer potential. Preliminary screenings have shown that derivatives of triazolo-thiadiazole can inhibit the growth of cancer cell lines such as MCF7 (breast cancer) and NCI-H460 (lung cancer) . The mechanism behind this activity is believed to involve the induction of apoptosis in cancer cells.

Table 2: Anticancer Activity of Selected Derivatives

Cell LineIC50 (µM)Reference
MCF715.0
NCI-H46012.5
SF26820.0

Anti-inflammatory Effects

Compounds with the triazolo-thiadiazole framework have demonstrated anti-inflammatory properties in various assays. The anti-inflammatory activity is attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase . This makes them potential candidates for treating inflammatory diseases.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Substituent Flexibility: The 3-position often bears alkyl or aryl groups (e.g., ethyl, methylphenyl), while the 6-position accommodates aromatic or heteroaromatic moieties (e.g., aniline, quinoline). Bulkier groups at position 3 (e.g., phenylethyl in ) may reduce reaction yields due to steric hindrance.
  • Synthesis Efficiency : Yields for indole-containing analogues reach ~70% , whereas methoxy-substituted derivatives (e.g., 5a) require harsh conditions (POCl₃ reflux) without explicit yield data .

Physicochemical Properties

Table 2: Physicochemical Properties of Selected Analogues
Compound Name Molecular Formula Molecular Weight Melting Point (°C) LogP* (Predicted)
Target Compound C₁₃H₁₄N₆S 302.35 Not reported 3.2
3-(1H-Indol-3-yl)-6-thiol (4) C₁₁H₈N₆S₂ 288.34 170–172 2.8
3-(4-Methylphenyl)-6-(2-phenylethyl) C₁₈H₁₆N₄S 320.41 Not reported 4.5
3-(3,4-Dimethoxyphenyl)-6-quinolinyl (5a) C₂₁H₁₇N₅O₂S 427.45 Not reported 3.9

Notes:

  • LogP values calculated using ChemDraw.

Pharmacological Activities

Triazolothiadiazoles display activity modulated by substituent electronic and steric effects:

Key Trends :

  • Anticancer Activity : Indole-containing derivatives (e.g., compound 4) show potent Bcl-2 inhibition, likely due to π-π stacking with hydrophobic protein pockets .
  • Antimicrobial Activity : Electron-withdrawing groups (e.g., iodine in 5a) enhance antifungal activity, while methylaniline groups may improve bacterial membrane disruption .

Biological Activity

4-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylaniline is a compound belonging to the triazolo-thiadiazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C12H13N5S\text{C}_{12}\text{H}_{13}\text{N}_{5}\text{S}

This molecular composition indicates the presence of nitrogen and sulfur heteroatoms, which are critical for the biological activity of thiadiazole derivatives.

Anticancer Activity

Research has shown that derivatives of triazolo-thiadiazole exhibit significant anticancer properties . A study conducted by the National Cancer Institute evaluated various derivatives against multiple cancer cell lines including leukemia and breast cancer. The results indicated that certain modifications in the structure enhance antitumor activity. For instance, substituting specific groups on the triazole ring led to increased efficacy against MDA-MB-468 breast cancer cells .

Table 1: Summary of Anticancer Activity

CompoundCancer Cell LineIC50 (µM)Reference
Compound AMDA-MB-4685.2
Compound BA549 (Lung)3.8
Compound CHeLa (Cervical)7.0

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties . Triazolo-thiadiazole derivatives have shown efficacy against various bacterial and fungal strains. For example, a recent study demonstrated that specific derivatives exhibited potent antibacterial activity against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Table 2: Antimicrobial Efficacy

StrainMIC (µg/mL)Reference
E. coli15
S. aureus10
Candida albicans20

Anti-inflammatory Activity

Additionally, compounds within this class have shown anti-inflammatory effects . In vitro studies indicated that certain derivatives inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage models, suggesting a potential role in treating inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways: Many triazolo-thiadiazole derivatives inhibit key enzymes involved in cancer proliferation and inflammation.
  • Interaction with DNA: Some studies suggest these compounds may intercalate with DNA or inhibit topoisomerases, disrupting cellular replication processes.
  • Modulation of Signaling Pathways: They may also affect signaling pathways related to cell survival and apoptosis.

Case Studies

  • Antitumor Efficacy in Breast Cancer: A case study involving a derivative showed significant tumor regression in xenograft models of breast cancer after treatment with the compound at varying doses over a four-week period .
  • Antibacterial Screening: Another study screened multiple derivatives against clinical isolates of bacteria and confirmed their potential as novel antibacterial agents with low toxicity profiles compared to traditional antibiotics .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(3-Ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylaniline, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via condensation of 4-amino-3-mercapto-5-ethyl-1,2,4-triazole with substituted aromatic acids (e.g., 2-(4-isobutylphenyl)propanoic acid) in the presence of POCl₃, which activates the carbonyl group for nucleophilic attack. Refluxing in POCl₃ for 16 hours followed by neutralization and recrystallization (ethanol-DMF) yields ~49% product . Variations in acid substrates (e.g., fluorophenyl or methoxyphenyl derivatives) require adjusted stoichiometry and solvent systems (e.g., toluene/NaH) to optimize regioselectivity .

Q. How can structural characterization of this compound be reliably performed to confirm regiochemistry?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for unambiguous structural confirmation. The triazolothiadiazole core exhibits planarity (max. deviation ≤0.013 Å), with dihedral angles between the fused ring and substituents (e.g., 74.34° for benzene rings) providing insights into steric and electronic effects . Complementary techniques include:

  • ¹H/¹³C NMR : Methyl groups on the aniline moiety resonate at δ ~2.3 ppm (¹H) and ~20 ppm (¹³C).
  • IR : Thiadiazole C-S stretching at ~670 cm⁻¹ and triazole N-H bending at ~1550 cm⁻¹ .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across structurally analogous triazolo-thiadiazoles?

  • Methodological Answer : Divergent activity profiles (e.g., antifungal vs. anti-inflammatory) may arise from substituent-dependent interactions. For example:

  • Molecular Docking : Simulations with 14-α-demethylase lanosterol (PDB: 3LD6) reveal that electron-withdrawing groups (e.g., -F) enhance binding affinity via hydrophobic pockets, whereas bulky substituents reduce penetration .
  • SAR Studies : Systematic variation of R-groups (e.g., 4-fluorophenyl vs. 3,4-dimethoxyphenyl) and in vitro assays (MIC for antifungal activity) can isolate key pharmacophores .

Q. How do non-covalent interactions (e.g., C–H⋯π, S⋯N) in the crystal lattice influence the compound’s stability and solubility?

  • Methodological Answer : Crystal packing analysis (SCXRD) shows intermolecular C–H⋯π interactions between the thiadiazole ring (centroid Cg1) and aromatic protons (C5–C10), stabilizing the lattice. Short S⋯N contacts (3.27–3.30 Å) further enhance rigidity but may reduce solubility in polar solvents. Solubility can be improved via co-crystallization with PEG-400 or salt formation (e.g., HCl salts of the aniline group) .

Q. What advanced spectroscopic techniques are recommended to study tautomerism in the triazolo-thiadiazole core?

  • Methodological Answer : Variable-temperature NMR (VT-NMR) in DMSO-d₆ can detect tautomeric equilibria between 1,2,4-triazole and thiadiazole protons. DFT calculations (B3LYP/6-311++G**) coupled with Raman spectroscopy (100–4000 cm⁻¹) provide energy barriers and vibrational mode assignments for tautomer interconversion .

Experimental Design Considerations

Q. How should researchers design kinetic studies to probe the mechanism of POCl₃-mediated cyclocondensation?

  • Methodological Answer :

  • Step 1 : Monitor reaction progress via in situ IR to track carbonyl activation (C=O stretch at ~1720 cm⁻¹ decreases as POCl₃ reacts).
  • Step 2 : Quench aliquots at timed intervals and analyze intermediates via LC-MS (e.g., [M+H]⁺ at m/z 315 for the triazole-acid adduct).
  • Step 3 : Kinetic modeling (e.g., pseudo-first-order) identifies rate-limiting steps, such as POCl₃ coordination to the carbonyl .

Q. What computational methods are suitable for predicting the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?

  • Methodological Answer :

  • Fukui Functions : Calculate electrophilicity indices (ω) for the thiadiazole ring using Gaussian09 at the M06-2X/def2-TZVP level to identify reactive sites.
  • MD Simulations : Simulate SNAr with amines (e.g., benzylamine) in explicit solvent (water/ethanol) to assess activation barriers and solvent effects .

Data Interpretation Guidelines

Q. How should researchers address discrepancies between theoretical (DFT) and experimental (XRD) bond lengths in the triazolo-thiadiazole core?

  • Methodological Answer : Discrepancies ≤0.02 Å are typical due to crystal packing forces (e.g., C–H⋯π) absent in gas-phase DFT. Use periodic boundary conditions (PBC) in VASP or CRYSTAL17 to model lattice effects, improving agreement with experimental data .

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